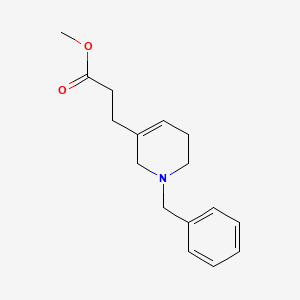
Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate is an organic compound with a complex structure that includes an ester functional group and a tertiary amine.
Vorbereitungsmethoden
The synthesis of Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate involves multiple steps. One common synthetic route includes the reaction of 1-benzyl-1,2,5,6-tetrahydropyridine with methyl acrylate under specific conditions to form the desired ester. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts specific properties to the final products
Wirkmechanismus
The mechanism of action of Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites, which then interact with biological pathways to exert their effects. The tertiary amine group can also participate in binding to receptors, modulating their activity and leading to various physiological responses .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate can be compared with similar compounds such as:
Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-3-pyridyl)propanoate: This compound has a similar structure but differs in the position of the double bonds in the pyridine ring, leading to different chemical and biological properties.
Ethyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate: The ethyl ester variant has slightly different physical and chemical properties due to the longer alkyl chain.
Methyl 3-(1-Phenyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate: This compound has a phenyl group instead of a benzyl group, which can affect its reactivity and interaction with biological targets
Eigenschaften
CAS-Nummer |
1398534-58-1 |
|---|---|
Molekularformel |
C16H21NO2 |
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
methyl 3-(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)propanoate |
InChI |
InChI=1S/C16H21NO2/c1-19-16(18)10-9-15-8-5-11-17(13-15)12-14-6-3-2-4-7-14/h2-4,6-8H,5,9-13H2,1H3 |
InChI-Schlüssel |
FHRNDAAIZFFPOL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=CCCN(C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11718452.png)

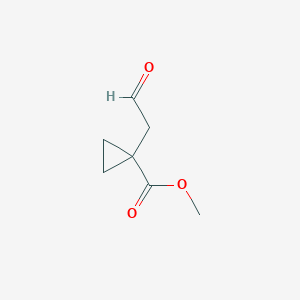
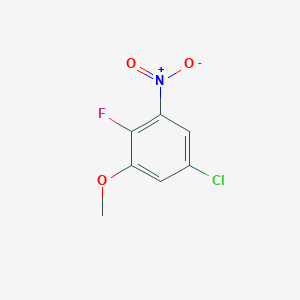
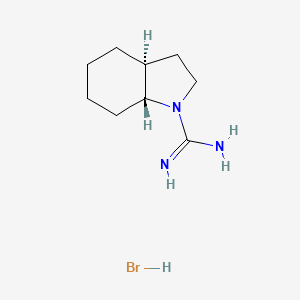
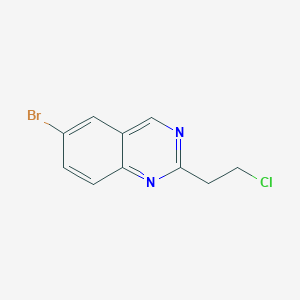

![3-methyl-7-nitro-N'-[(E)-(3-nitrophenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B11718476.png)
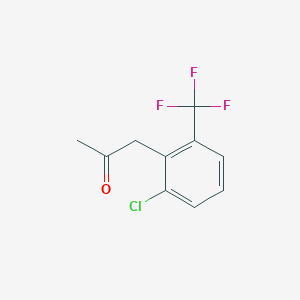
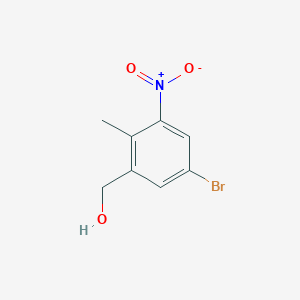
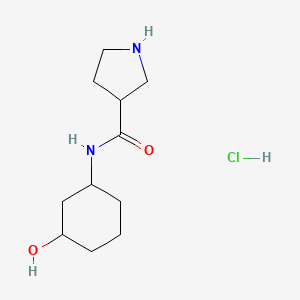
![1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone](/img/structure/B11718488.png)
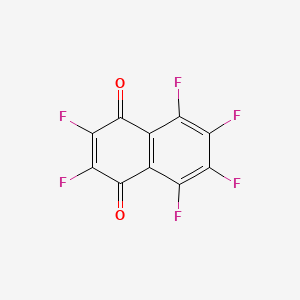
![methyl (13R,14S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-14-carboxylate](/img/structure/B11718514.png)
